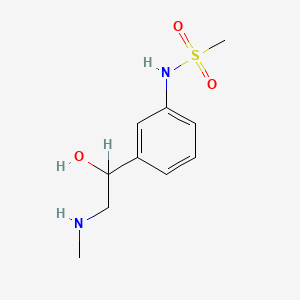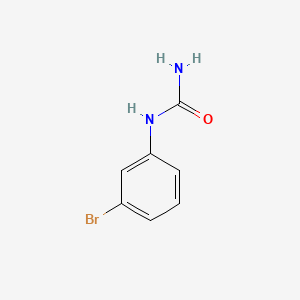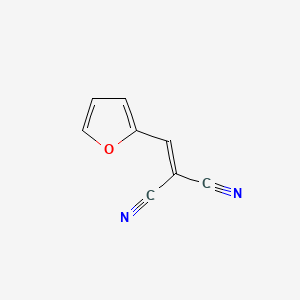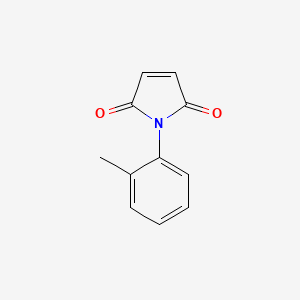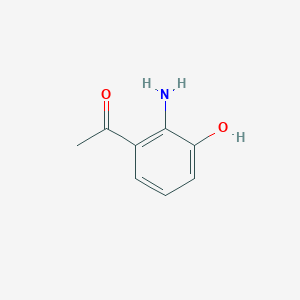
1-(2-氨基-3-羟基苯基)乙酮
描述
1-(2-Amino-3-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2 It is a derivative of acetophenone, characterized by the presence of an amino group and a hydroxyl group on the phenyl ring
科学研究应用
1-(2-氨基-3-羟基苯基)乙酮在科学研究中有多种应用:
化学: 用作有机合成中的结构单元,以及更复杂分子制备中的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗氧化特性。
医药: 研究其潜在的治疗效果,包括其在药物开发中的作用,以及作为药物化合物的先导物。
作用机理
1-(2-氨基-3-羟基苯基)乙酮的作用机理涉及它与特定分子靶点和途径的相互作用。作为2-氨基苯乙酮的活性代谢产物,它调节宿主免疫反应,并在感染模型中提高存活率。 该化合物的效果是通过其与群体感应调节的分子相互作用来介导的,影响细菌的交流和宿主-病原体相互作用 .
类似化合物:
2-氨基苯乙酮: 前体和具有类似结构特征的相关化合物。
3-羟基苯乙酮: 苯乙酮的另一个羟基化衍生物。
2-羟基苯乙酮: 乙酰基相对于羟基处于邻位的化合物。
独特性: 1-(2-氨基-3-羟基苯基)乙酮由于苯环上同时存在氨基和羟基而独一无二,这赋予了其独特的化学反应性和生物活性。 这种双重功能使其在各种研究和工业环境中具有广泛的应用,使其成为一种宝贵的化合物 .
作用机制
Target of Action
1-(2-Amino-3-hydroxyphenyl)ethanone, also known as 1-(2-Amino-3-hydroxy-phenyl)-ethanone or 2’-Amino-3’-hydroxyacetophenone, is an active metabolite of the quorum sensing-regulated molecule 2-amino acetophenone
Mode of Action
As a metabolite of 2-amino acetophenone, it may share similar mechanisms, interacting with its targets to modulate host immune responses .
Biochemical Pathways
The compound is involved in the quorum sensing-regulated pathways . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.
Result of Action
1-(2-Amino-3-hydroxyphenyl)ethanone has been shown to increase survival in a mouse model of P. aeruginosa-induced post-burn infection when administered at a dose of 7.6 mg/kg . This suggests that the compound may have a protective effect against certain bacterial infections.
生化分析
Biochemical Properties
2’-Amino-3’-hydroxyacetophenone plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan. It interacts with enzymes such as kynurenine aminotransferase and kynureninase, which are involved in the kynurenine pathway. This pathway is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. The interactions of 2’-Amino-3’-hydroxyacetophenone with these enzymes facilitate the conversion of tryptophan to kynurenine and subsequently to other metabolites .
Cellular Effects
2’-Amino-3’-hydroxyacetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are key regulators of inflammation and immune responses. Additionally, 2’-Amino-3’-hydroxyacetophenone affects the expression of genes involved in oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
The molecular mechanism of 2’-Amino-3’-hydroxyacetophenone involves its binding interactions with various biomolecules. It acts as an inhibitor of certain enzymes, such as kynurenine aminotransferase, by binding to their active sites and preventing substrate conversion. This inhibition can lead to alterations in the levels of downstream metabolites and affect cellular functions. Furthermore, 2’-Amino-3’-hydroxyacetophenone has been shown to influence gene expression by modulating transcription factors and epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Amino-3’-hydroxyacetophenone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions but can degrade over extended periods. Long-term exposure to 2’-Amino-3’-hydroxyacetophenone has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress responses .
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of 2’-Amino-3’-hydroxyacetophenone vary with different dosages. At low doses, it has been observed to have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects, such as liver and kidney damage, have been reported at very high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
2’-Amino-3’-hydroxyacetophenone is involved in the kynurenine pathway of tryptophan metabolism. It is produced from 3-hydroxykynurenine via the action of kynureninase and kynurenine aminotransferase. This pathway is essential for the production of NAD+ and other metabolites that play critical roles in cellular energy production and redox balance. The interactions of 2’-Amino-3’-hydroxyacetophenone with these enzymes influence the flux of metabolites through the pathway and can affect overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2’-Amino-3’-hydroxyacetophenone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and activity within different tissues, affecting its overall biological effects .
Subcellular Localization
The subcellular localization of 2’-Amino-3’-hydroxyacetophenone is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes. Targeting signals and post-translational modifications may direct 2’-Amino-3’-hydroxyacetophenone to specific organelles, influencing its role in cellular metabolism and signaling .
准备方法
合成路线和反应条件: 1-(2-氨基-3-羟基苯基)乙酮可以通过多种方法合成。 一种常见的方法是使用氯化铝作为催化剂,在无溶剂条件下,将苯溴乙酸酯进行Fries重排,反应温度在120-140°C之间进行 。 另一种方法包括在受控条件下,将2-氨基苯乙酮与合适的试剂反应 .
工业生产方法: 1-(2-氨基-3-羟基苯基)乙酮的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和高纯度。 该过程可能包括结晶、纯化和质量控制等步骤,以满足工业标准 .
化学反应分析
反应类型: 1-(2-氨基-3-羟基苯基)乙酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌类或其他氧化衍生物。
还原: 还原反应可以将该化合物转化为其相应的醇或胺。
取代: 苯环上的氨基和羟基使其易于发生亲电和亲核取代反应。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 经常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在特定条件下,使用卤素、硝化剂和磺化剂等试剂可以实现所需的取代反应。
主要产物:
氧化: 醌类和其他氧化衍生物。
还原: 醇和胺。
相似化合物的比较
2-Aminoacetophenone: A precursor and related compound with similar structural features.
3-Hydroxyacetophenone: Another hydroxylated derivative of acetophenone.
2-Hydroxyacetophenone: A compound with a hydroxyl group in the ortho position relative to the acetyl group.
Uniqueness: 1-(2-Amino-3-hydroxyphenyl)ethanone is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound in various research and industrial contexts .
属性
IUPAC Name |
1-(2-amino-3-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIASMSSGMRMQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196364 | |
| Record name | 2'-Amino-3'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4502-10-7 | |
| Record name | 2′-Amino-3′-hydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4502-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Amino-3'-hydroxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004502107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Amino-3'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Amino-3'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-AMINO-3'-HYDROXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KRH9WZ359 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2'-amino-3'-hydroxyacetophenone relate to industrial bladder cancer?
A: Industrial bladder cancer, particularly in dye workers, has been linked to exposure to specific aromatic amines. [] These carcinogenic compounds share structural similarities with certain tryptophan metabolites, including 2A3HAP. [] The chemical resemblance between industrial carcinogens and 2A3HAP raises questions about its potential role in bladder cancer development, even in non-industrial settings.
Q2: Has 2'-amino-3'-hydroxyacetophenone been tested for carcinogenicity directly?
A: While 2A3HAP itself hasn't been extensively studied for carcinogenicity, related tryptophan metabolites, like 3-hydroxykynurenine and 3-hydroxyanthranilic acid, have been shown to induce tumors in mice when implanted directly into the bladder. [, ] These findings highlight the carcinogenic potential of certain ortho-aminophenolic compounds and underscore the need for further research into the specific effects of 2A3HAP.
Q3: What is the structure of 2'-amino-3'-hydroxyacetophenone and what is known about its reactivity?
A: 2'-amino-3'-hydroxyacetophenone contains a benzene ring with three substituents: an amino group (-NH2) at position 2, a hydroxyl group (-OH) at position 3, and an acetyl group (-COCH3) at position 1. This arrangement of functional groups, particularly the ortho-aminophenol moiety, is chemically similar to known carcinogens. [] 2A3HAP can react with p-toluenesulfonyl chloride to form both an ester at the hydroxyl group and an amide at the amino group. [] This reactivity highlights the potential for 2A3HAP to interact with and modify biological molecules.
Q4: How is 2'-amino-3'-hydroxyacetophenone synthesized?
A: While 2A3HAP can be isolated from biological sources, it can also be chemically synthesized. One reported synthetic route starts with the commercially available compound 3-hydroxyacetophenone. [] This approach demonstrates the feasibility of producing 2A3HAP for research purposes through chemical synthesis, allowing for further investigation of its properties and biological activity.
Q5: What are the implications of 2'-amino-3'-hydroxyacetophenone being found in the human lens?
A: 2A3HAP, specifically its O-β-D-glucoside derivative, has been detected in the human lens, and its concentration increases with age, particularly in the lens nucleus. [, , ] This finding is significant because the accumulation of certain compounds in the lens is associated with age-related lens changes and cataract formation. While the exact role of 2A3HAP in these processes remains to be fully elucidated, its presence in the lens warrants further investigation into its potential implications for age-related eye diseases.
Q6: What analytical techniques are used to study 2'-amino-3'-hydroxyacetophenone?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a key technique for detecting and quantifying 2A3HAP and its metabolites in biological samples, such as urine and lens extracts. [, ] This method provides high sensitivity and specificity, enabling researchers to track the levels of these compounds and investigate their potential roles in various physiological and pathological conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




